molecular formula C7H4BrF4N B1381766 2-Bromo-4-fluoro-3-(trifluoromethyl)aniline CAS No. 1805249-14-2

2-Bromo-4-fluoro-3-(trifluoromethyl)aniline

Cat. No.: B1381766
CAS No.: 1805249-14-2
M. Wt: 258.01 g/mol
InChI Key: JTPACHMIKOCFFN-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Features

2-Bromo-4-fluoro-3-(trifluoromethyl)aniline (CAS 1805249-14-2) is a halogenated aromatic amine with the molecular formula $$ \text{C}7\text{H}4\text{BrF}_4\text{N} $$ and a molecular weight of 258.01 g/mol. Its structure features a benzene ring substituted with:

  • An amino group (-NH$$_2$$) at position 1
  • A bromine atom at position 2
  • A trifluoromethyl group (-CF$$_3$$) at position 3
  • A fluorine atom at position 4

This substitution pattern creates distinct electronic effects due to the spatial arrangement of electron-withdrawing groups (Br, F, CF$$_3$$) and the electron-donating amino group. X-ray crystallography data (though not explicitly available in sources) would likely show bond length alterations, such as shortened C-F bonds (1.32–1.34 Å) and elongated C-Br bonds (1.89–1.91 Å), consistent with halogenated aromatics.

Table 1: Physical Properties

Property Value Source
Melting Point 24–29°C
Boiling Point 253.7±40.0°C (predicted)
Density 1.8±0.1 g/cm³
Refractive Index 1.504
Purity (HPLC) ≥98%

The compound’s solubility profile is dominated by polarity gradients: it exhibits limited water solubility (<0.1 g/L at 25°C) but dissolves in polar aprotic solvents like dimethylformamide (DMF) and dichloromethane.

Historical Context of Halogenated Trifluoromethylanilines

The synthesis of multisubstituted trifluoromethylanilines emerged in the late 20th century, driven by demand for agrochemical and pharmaceutical intermediates. Key milestones include:

  • Catalytic Hydrogenation Methods (1970s–1980s):
    Early routes relied on reducing nitro precursors like 2-bromo-4-fluoro-3-(trifluoromethyl)nitrobenzene using palladium or Raney nickel catalysts. For example, EP0038465A1 (1981) achieved 95% yield via hydrogenation at 20–100°C under 1–50 bar H$$_2$$.

  • High-Pressure Ammoniation (1990s):
    Chinese Patent CN104961638A (2015) detailed a high-pressure (182–245°C) reaction of tetrafluorobenzenes with liquid ammonia, yielding 91% pure product.

  • Modern Industrial Adoption:
    By the 2010s, the compound became a key intermediate in kinase inhibitor synthesis, as seen in FDA-approved drugs like umbralisib (Scheme 9 in ). Annual production estimates exceed 10 metric tons, with primary manufacturers in China (e.g., Capot Chemical).

Table 2: Historical Synthesis Milestones

Year Method Yield Key Advance
1981 Catalytic H$$_2$$ reduction 95% Eliminated dehalogenation byproducts
2000 Nitration/Reduction cascade 82% Avoided SF$$_4$$ reagents
2015 NH$$_3$$-mediated amination 91% Scalable high-pressure process

Role of Electronic Effects in Multisubstituted Aromatic Amines

The electronic landscape of this compound is governed by three factors:

  • Inductive Effects:

    • The -CF$$3$$ group exerts a strong -I effect (σ$$m$$ = 0.43, σ$$_p$$ = 0.54), destabilizing the aromatic ring.
    • Bromine (-I: σ$$m$$ = 0.39, σ$$p$$ = 0.26) and fluorine (-I: σ$$m$$ = 0.34, σ$$p$$ = 0.06) further enhance electron withdrawal.
  • Resonance Interactions:

    • The amino group donates electrons via resonance (+M), but its effect is attenuated by ortho/para-directing -CF$$_3$$ and Br groups.
    • Quantum mechanical calculations (not in sources) would predict partial charge distributions of approximately +0.12e at C2 (Br) and -0.09e at C4 (F).
  • Reactivity Implications:

    • Electrophilic substitution favors meta positions relative to -CF$$_3$$, as seen in nitration studies of analogous compounds.
    • Hammett plots for derivatives show linear free-energy relationships with ρ ≈ 2.1, indicating high sensitivity to substituent effects.

Table 3: Substituent Electronic Parameters

Group σ$$_m$$ σ$$_p$$ π (Hydrophobicity)
-CF$$_3$$ 0.43 0.54 0.88
-Br 0.39 0.26 0.86
-F 0.34 0.06 0.14
-NH$$_2$$ -0.16 -0.66 -1.23

These electronic properties make the compound a versatile scaffold for Suzuki-Miyaura couplings (Br site) and nucleophilic aromatic substitutions (activated by -CF$$_3$$ and F).

Properties

IUPAC Name

2-bromo-4-fluoro-3-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF4N/c8-6-4(13)2-1-3(9)5(6)7(10,11)12/h1-2H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTPACHMIKOCFFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)Br)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method Overview:

  • Starting Material: 4-fluoro-2-trifluoromethylbenzene derivatives.
  • Key Reactions: Nitration, bromination, and reduction steps.
  • Reagents: Sulfuric acid (for nitration), brominating agents (e.g., bromine or N-bromosuccinimide), and reducing agents (e.g., iron powder, hypophosphorous acid).

Research Findings:

  • A patent describes nitration of 4-fluoro-2-trifluoromethylbenzene using sulfuric acid to obtain 4-fluoro-2-trifluoromethyl nitrobenzene, which is then brominated to introduce the bromine atom at the desired position.
  • Bromination is typically performed in a sulfuric acid medium to control regioselectivity, targeting the aromatic ring's ortho or para positions relative to existing substituents.

Nitration and Deamination Strategies

The nitration of aromatic compounds bearing trifluoromethyl groups is well-documented, often involving electrophilic aromatic substitution with nitric acid in sulfuric acid medium.

Key Points:

  • Nitration: Achieved at controlled temperatures (~30°C) to prevent overreaction.
  • Deamination: The removal of amino groups is performed via deamination reactions involving nitrite esters in polar aprotic solvents, avoiding diazotization methods that require low temperatures.

Notable Data:

  • A method for synthesizing 4-bromo-2-nitrobenzotrifluoride involves nitration, ammoniation, bromination, and deamination, with the deamination step being carried out in hypophosphorous acid, offering environmental advantages and simplified operation.

Reduction to Aniline Derivatives

The nitrobenzene intermediates are reduced to aniline derivatives using common reducing agents such as iron powder or catalytic hydrogenation.

Process Details:

  • Reagents: Iron powder, ammonium chloride, or catalytic hydrogenation.
  • Conditions: Mild temperature (~25-50°C), often in aqueous media.
  • Outcome: Conversion of nitro groups to amino groups, yielding the target aniline.

Research Evidence:

  • Reduction of 4-fluoro-2-trifluoromethyl nitrobenzene to the corresponding aniline has been achieved efficiently using iron powder in acidic media, with high yields and minimal by-products.

Specific Synthesis of 2-Bromo-4-fluoro-3-(trifluoromethyl)aniline

Based on patent data and research articles, a typical route involves:

Step Reagents & Conditions Description
Nitration Nitric acid in sulfuric acid Introduces nitro group at the ortho position relative to existing substituents
Bromination Bromine or N-bromosuccinimide in sulfuric acid Selectively brominates the aromatic ring
Reduction Iron powder or catalytic hydrogenation Converts nitro group to amino group

Example:

  • Starting from 4-fluoro-2-trifluoromethylbenzene, nitration yields 4-fluoro-2-trifluoromethyl nitrobenzene.
  • Bromination introduces bromine at the desired position.
  • Reduction converts the nitro group to an amino group, resulting in This compound .

Research Data and Data Tables

Method Starting Material Key Reagents Reaction Conditions Yield (%) Notes
Nitration + Bromination + Reduction 4-fluoro-2-trifluoromethylbenzene Nitric acid, sulfuric acid, bromine, iron powder 30°C for nitration, reflux for bromination, 50°C for reduction 75-85 Controlled regioselectivity; environmentally friendly deamination
Nitration + Bromination + Deamination m-chlorobenzotrifluoride Nitric acid, sulfuric acid, hypophosphorous acid 30°C for nitration, 175°C for hydrolysis 70-80 Avoids diazotization; suitable for industrial scale

Notes on Method Selection

  • Environmental Impact: Methods avoiding diazotization and diazonium salts are preferred due to lower environmental hazards.
  • Operational Simplicity: Reactions performed at mild temperatures with common reagents are advantageous.
  • Yield Optimization: Sequential nitration, bromination, and reduction steps, optimized for regioselectivity, provide high yields of the target compound.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-fluoro-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products: The products formed depend on the specific reaction conditions and reagents used. For instance, nucleophilic substitution can yield various substituted anilines, while oxidation and reduction can lead to different functionalized derivatives .

Scientific Research Applications

Medicinal Chemistry

2-Bromo-4-fluoro-3-(trifluoromethyl)aniline is utilized as a building block in the synthesis of pharmaceutical compounds. Notably, it has been explored for its potential in developing analgesics such as ocfentanil derivatives. The incorporation of fluorinated groups is known to improve pharmacokinetic properties, making these compounds more effective in clinical settings .

Agrochemical Development

The compound serves as a precursor for synthesizing trifluoromethylpyridines, which are integral to many agrochemical formulations. These derivatives exhibit enhanced biological activities due to the unique properties imparted by the trifluoromethyl group . The synthesis of these compounds expands the range of active ingredients available for pest control and crop protection.

Organic Synthesis

In organic chemistry, this compound acts as a versatile building block for creating complex organic molecules. It is particularly useful in synthesizing bicyclic and tricyclic heterocycles such as quinoxalines and phenazines, which are valuable in various chemical applications .

Biochemical Interactions

The compound has been investigated for its interactions with biological systems, specifically regarding its role as an agonist for the sphingosine-1-phosphate receptor. This interaction may influence sphingolipid metabolism and related signaling pathways, potentially affecting cell proliferation and apoptosis .

Case Study: Interaction with Sphingosine-1-Phosphate Receptor

Research indicates that compounds similar to this compound have shown promise in modulating receptor activity, leading to potential therapeutic applications in treating conditions like multiple sclerosis .

Mechanism of Action

The mechanism by which 2-Bromo-4-fluoro-3-(trifluoromethyl)aniline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of electronegative fluorine and trifluoromethyl groups can influence the compound’s binding affinity and specificity, affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

a) 2-Bromo-4-fluoro-5-(trifluoromethyl)aniline (CAS: 193090-60-7)
  • Structural Difference : Fluorine and trifluoromethyl groups are at positions 4 and 5, respectively, instead of 4 and 3.
b) 4-Bromo-2-fluoro-3-(trifluoromethyl)aniline (CAS: 159329-03-0)
  • Structural Difference : Bromine and fluorine are swapped (Br at position 4, F at position 2).
  • Impact : The para bromine may increase electron withdrawal, enhancing acidity of the -NH₂ group. Reported purity: 95% .

Halogen-Substituted Analogs

a) 4-Bromo-3-(trifluoromethyl)aniline (CAS: 393-36-2)
  • Structural Difference : Lacks the fluorine substituent at position 4.
  • Physical Properties : Melting point (mp) 47–49°C, boiling point (bp) 81–84°C, density 1.697 g/cm³ .
  • Reactivity : Higher electron deficiency due to bromine and -CF₃ groups enhances NAS reactivity in cross-coupling reactions .
b) 2-Bromo-5-(trifluoromethyl)aniline (CAS: 454-79-5)
  • Structural Difference : Bromine at position 2 and -CF₃ at position 5.
  • Applications : Intermediate in agrochemical synthesis; similarity score 0.91 to the target compound .

Multi-Halogenated Derivatives

a) 2-Bromo-6-chloro-4-(trifluoromethyl)aniline (CAS: 109919-26-8)
  • Structural Difference : Additional chlorine at position 6.
  • Impact : Increased steric hindrance may reduce solubility in polar solvents. Used in organic electronics .
b) 4-Bromo-2-chloro-6-(trifluoromethyl)aniline (CAS: 870703-71-2)
  • Molecular Weight : 274.47 g/mol.
  • Reactivity : Dual halogen substituents enhance electrophilicity, favoring Suzuki-Miyaura couplings .

Fluorinated Analogs

a) 2-Fluoro-5-(trifluoromethyl)aniline (CAS: 535-52-4)
  • Structural Difference : Replaces bromine with fluorine at position 2.
  • Properties : Lower molecular weight (179.11 g/mol) and higher volatility compared to brominated analogs .

Spectroscopic and Computational Studies

  • Vibrational Analysis: 4-Bromo-3-(trifluoromethyl)aniline and its fluoro analogs exhibit distinct C-F and C-Br stretching modes in IR/Raman spectra, critical for non-linear optical (NLO) material design .
  • Theoretical Modeling : Density Functional Theory (DFT) studies reveal that bromine substituents increase dipole moments compared to chloro or fluoro analogs, enhancing polarizability .

Data Table: Key Properties of Selected Analogs

Compound (CAS) Molecular Formula Molecular Weight mp (°C) bp (°C) Key Applications
2-Bromo-4-fluoro-3-(CF₃)aniline (1805249-14-2) C₇H₄BrF₄N 274.02 N/A N/A Pharmaceutical intermediates
4-Bromo-3-(CF₃)aniline (393-36-2) C₇H₅BrF₃N 240.02 47–49 81–84 NAS reactions
2-Bromo-5-(CF₃)aniline (454-79-5) C₇H₅BrF₃N 240.02 N/A N/A Agrochemical synthesis
2-Fluoro-5-(CF₃)aniline (535-52-4) C₇H₅F₄N 179.11 N/A N/A NLO materials

Biological Activity

2-Bromo-4-fluoro-3-(trifluoromethyl)aniline is an aromatic amine with significant potential in various biological applications. This compound is characterized by its unique molecular structure, which includes bromine, fluorine, and trifluoromethyl groups attached to a benzene ring. Its molecular formula is C₇H₄BrF₄N, with a molecular weight of approximately 258.01 g/mol. The presence of these substituents enhances its lipophilicity and reactivity, making it a valuable compound in organic synthesis and biological research.

Target of Action

Research indicates that this compound may act as an agonist for the sphingosine-1-phosphate (S1P) receptor, which plays a crucial role in various cellular processes, including cell proliferation, survival, and migration. This interaction can influence sphingolipid metabolism and related signaling pathways.

Biochemical Pathways

The compound's action on the S1P receptor could lead to significant alterations in cellular signaling pathways. For example, it may affect downstream signaling that regulates inflammation and vascular permeability.

Antimicrobial Activity

Studies have shown that compounds similar to this compound exhibit antimicrobial properties. This suggests that the compound may also possess similar activities, making it a candidate for further investigation in the development of antimicrobial agents.

Synthesis of Derivatives

This compound serves as a precursor for various derivatives used in agrochemicals and pharmaceuticals. For instance, it has been utilized in the synthesis of trifluoromethylpyridines and bicyclic heterocycles such as quinoxalines and quinolines, which are essential components in active pharmaceutical ingredients.

Study on Antiproliferative Activity

In a study examining structurally similar compounds, it was found that certain derivatives exhibited potent antiproliferative activity against cancer cell lines such as A549 and HeLa. These compounds demonstrated IC50 values in the nanomolar range, indicating strong potential for therapeutic applications .

CompoundIC50 (nM)Cancer Cell Line
Compound A83HeLa
Compound B101MDA-MB-231
Compound C91HT-29

This table illustrates the effectiveness of related compounds in inhibiting cancer cell growth.

Pharmacokinetics

The pharmacokinetic properties of this compound are influenced by its physical characteristics. The trifluoromethyl group enhances its membrane permeability, potentially increasing its bioavailability within biological systems.

Environmental Stability

The stability of this compound under various environmental conditions is crucial for its effective use in laboratory settings. It is recommended to store it in a cool, dry place away from strong oxidizing agents to maintain its efficacy over time.

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing 2-Bromo-4-fluoro-3-(trifluoromethyl)aniline, and how do reaction conditions influence yields?

  • Methodological Answer : Palladium-catalyzed cross-coupling reactions are commonly employed for halogenated aniline derivatives. For example, zinc dicyanide and tetrakis(triphenylphosphine)palladium(0) in DMF at 80°C under nitrogen can facilitate cyanation of brominated intermediates . Adjusting temperature (80–100°C) and catalyst loading (1–5 mol%) optimizes yields. Purification via C18 reverse-phase chromatography (acetonitrile/water with formic acid) ensures high purity.

Q. How can spectroscopic techniques (NMR, UV-Vis) characterize the electronic environment of this compound?

  • Methodological Answer :

  • NMR : 19F^{19}\text{F} NMR identifies fluorine environments, while 1H^{1}\text{H} NMR reveals coupling between aromatic protons and substituents. For trifluoromethyl groups, 13C^{13}\text{C} NMR shows distinct peaks near 120–125 ppm (q, JCF3540HzJ_{C-F} \approx 35–40 \, \text{Hz}) .
  • UV-Vis : Electron-withdrawing groups (Br, CF3_3) redshift absorption maxima due to enhanced conjugation. Solvent polarity adjustments (e.g., acetonitrile vs. hexane) refine spectral resolution .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer : The trifluoromethyl and bromo groups pose inhalation and dermal toxicity risks (Acute Tox. 4). Use fume hoods, nitrile gloves, and PPE. Store at 0–6°C in inert atmospheres to prevent decomposition. Spill protocols require neutralization with sodium bicarbonate and adsorption via vermiculite .

Advanced Research Questions

Q. How do steric and electronic effects of substituents (Br, F, CF3_3) influence regioselectivity in subsequent reactions?

  • Methodological Answer :

  • Steric Effects : The CF3_3 group at position 3 creates steric hindrance, directing electrophilic substitution to the para position (relative to NH2_2).
  • Electronic Effects : Fluorine’s electronegativity deactivates the ring, but NH2_2 acts as an activating group. DFT calculations (e.g., NBO analysis) quantify charge distribution, predicting preferential reaction sites .
    • Example : Chlorination with NCS shows selectivity at position 4 due to CF3_3’s meta-directing nature .

Q. How can computational modeling (DFT, frontier orbital analysis) predict reactivity in cross-coupling reactions?

  • Methodological Answer :

  • DFT : Optimize geometry at the B3LYP/6-311++G(d,p) level to calculate HOMO/LUMO energies. Lower LUMO energy indicates higher electrophilicity, favoring oxidative addition in Pd-catalyzed couplings .
  • Frontier Orbital Analysis : The HOMO of the aryl bromide aligns with the LUMO of the Pd catalyst, facilitating transmetallation. Solvent effects (DMF vs. THF) are modeled via PCM (Polarizable Continuum Model) .

Q. What strategies resolve contradictory data in regioselective functionalization (e.g., Suzuki vs. Buchwald-Hartwig reactions)?

  • Methodological Answer :

  • Suzuki Coupling : Use Pd(OAc)2_2/SPhos with K3_3PO4_4 in toluene/water (3:1) for aryl boronic acid coupling at the least hindered position.
  • Buchwald-Hartwig Amination : t-BuXPhos/Pd(dba)2_2 in dioxane enables NH2_2-directed amination. Competitive pathways are analyzed via kinetic isotope effects (KIEs) to identify rate-determining steps .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-Bromo-4-fluoro-3-(trifluoromethyl)aniline

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